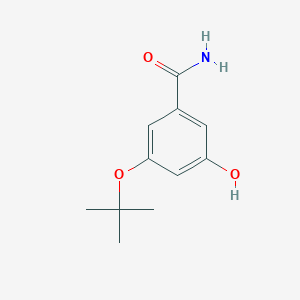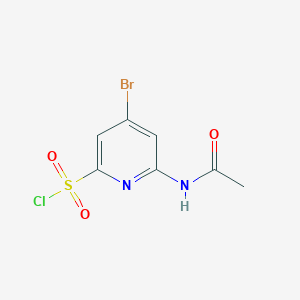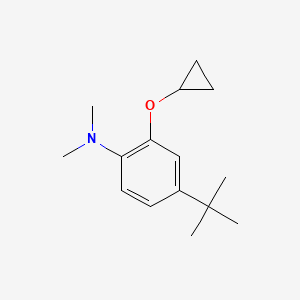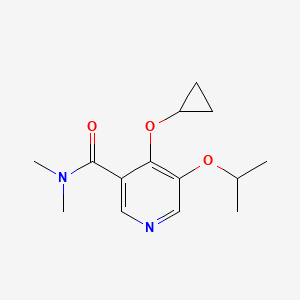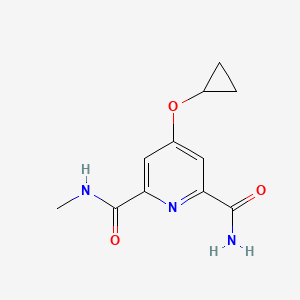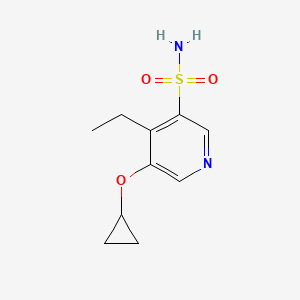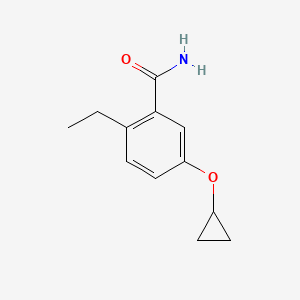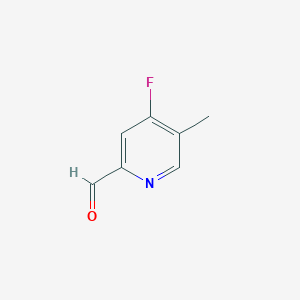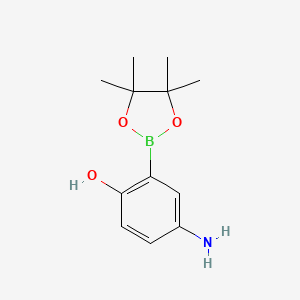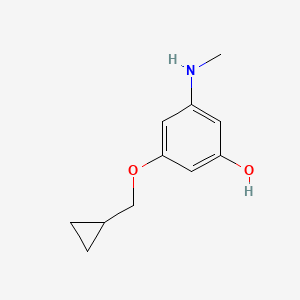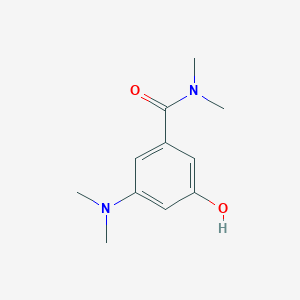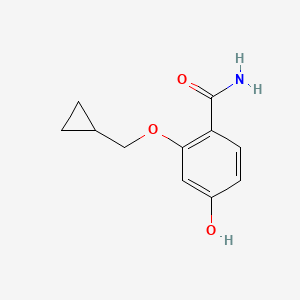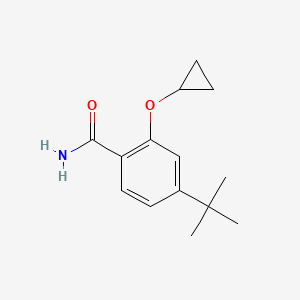
5-(Cyclopropylmethyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopropylmethyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with a cyclopropylmethyl group and a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-hydroxybenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved by reacting cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the Benzene Ring: The cyclopropylmethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution, using reagents such as hydroxylamine.
Formation of the Benzamide: Finally, the benzamide group is formed by reacting the intermediate with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclopropylmethyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
5-(Cyclopropylmethyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Cyclopropylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropylmethyl group may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Cyclopropylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
5-(Cyclopropylmethyl)-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
5-(Cyclopropylmethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
5-(Cyclopropylmethyl)-2-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropylmethyl group and the hydroxyl group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-(cyclopropylmethyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO2/c12-11(14)9-6-8(3-4-10(9)13)5-7-1-2-7/h3-4,6-7,13H,1-2,5H2,(H2,12,14) |
Clave InChI |
BAMXBWQLKZOQGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=CC(=C(C=C2)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


